molecular formula C10H20N2O3 B8381777 Tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate

Tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate

Cat. No. B8381777
M. Wt: 216.28 g/mol
InChI Key: GMPAJBACLZYLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[3-(dimethylamino)-3-oxopropyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)11-7-6-8(13)12(4)5/h6-7H2,1-5H3,(H,11,14)

InChI Key

GMPAJBACLZYLAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-boc-3-aminopropanoic acid (0.150 g, 0.793 mmol) in DMF (1.5 ml), N-Ethyldiisopropylamine (0.205 g, 1.58 mmol) and HATU (0.301 g, 0.793 mmol) were added and stirred for 5 min. Dimethylamine hydrochloride (0.065 g, 0.793 mmol) was added at RT and the reaction mixture was stirred for 12 h. Water was added to the reaction mixture and extracted with ethyl acetate, dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by column chromatography with methanol:dichloromethane to afford tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate. Trifluoroacetic acid (1 ml) was added to the product obtained, stirred for 2 h and concentrated to afford title compound as the trifluoroacetate salt (0.090 g, 40%).
Quantity
0.15 g
Type
reactant
Reaction Step One
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0.205 g
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reactant
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Quantity
0.301 g
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reactant
Reaction Step One
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Quantity
1.5 mL
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solvent
Reaction Step One
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0.065 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(t-Butyloxycarbonyl)-β-alanine, 3.8 g (20 mmol) was dissolved in 50 ml of tetrahydrofuran, and the solution was cooled to 0° C. and stirred. To this mixture, 2.4 g (24 mmol) of triethylamine was added and 2.16 g (20 mmol) of ethyl chloroformate was slowly added. After stirring the reaction mixture for an hour at 0° C., 4 ml of 40% diethylamine aqueous solution was slowly added and stirred vigorously for an hour. The mixture was extracted by adding 100 ml of dichloromethane and 50 ml of water. The organic layer was washed with 1 N HCl aqueous solution and subsequently with saturated sodium bicarbonate aqueous solution. The washed mixture was dried to obtain 3.9 g (90%) of N-(t-butyloxy-carbonyl)-β-alanine dimethylamide.
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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2.4 g
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reactant
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2.16 g
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reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four

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